Zanubrutinib

Descripción general

Descripción

Zanubrutinib, comercializado bajo la marca Brukinsa, es un inhibidor de la tirosina quinasa de Bruton (BTK) de segunda generación. Se utiliza principalmente para el tratamiento de diversas malignidades de células B, incluido el linfoma de células del manto, la macroglobulinemia de Waldenström, el linfoma de zona marginal y la leucemia linfocítica crónica . Este compuesto ha mostrado una eficacia y mejoras de seguridad significativas en comparación con los inhibidores de BTK de primera generación, lo que lo convierte en una opción prometedora para los pacientes con estas afecciones .

Mecanismo De Acción

Zanubrutinib ejerce sus efectos inhibiendo selectivamente la tirosina quinasa de Bruton, una enzima crucial en la vía de señalización del receptor de células B. Al unirse al sitio activo de BTK, this compound evita la fosforilación y activación de las moléculas de señalización descendentes, lo que finalmente lleva a la inhibición de la proliferación y supervivencia de las células B . Esta acción dirigida reduce el crecimiento tumoral y mejora los resultados de los pacientes en malignidades de células B .

Análisis Bioquímico

Biochemical Properties

Zanubrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase (BTK), an enzyme involved in B-cell receptor signaling . This inhibition disrupts the survival and proliferation of malignant B cells. This compound interacts specifically with BTK by binding to its active site, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation . Compared to first-generation BTK inhibitors like ibrutinib, this compound exhibits higher selectivity for BTK with fewer off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly B cells. By targeting BTK, this compound impairs cell proliferation, migration, and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This inhibition leads to reduced cell survival and proliferation in malignant B cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic efficacy in B-cell malignancies .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding covalently to the active site of BTK, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of B-cell receptor signaling pathways . The inhibition of BTK by this compound results in decreased activation of NF-κB and other transcription factors, reducing the expression of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and potency over extended periods . Long-term exposure to this compound can lead to the development of resistance in some cases . Additionally, the degradation of this compound and its metabolites has been studied to understand its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal toxic or adverse effects . At higher doses, this compound can cause toxic effects, including hematological toxicity and liver damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP)3A in the liver . The metabolic pathways of this compound involve oxidation and subsequent conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The interaction of this compound with metabolic enzymes and cofactors plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues and compartments are influenced by these interactions, contributing to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other signaling molecules . This compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function are determined by its ability to bind to BTK and inhibit its kinase activity within the cytoplasm .

Métodos De Preparación

La síntesis de zanubrutinib implica varios pasos clave. Una de las rutas sintéticas principales incluye el acoplamiento de un derivado de fenoxifenilo con un intermedio de piperidinil-pirazolopirimidina. El producto final se obtiene mediante separación cromatográfica líquida de alto rendimiento (HPLC) quiral . Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza química y la pureza óptica, asegurando que el compuesto sea adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

Zanubrutinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: El compuesto también puede sufrir estrés reductivo, lo que da como resultado diferentes productos de degradación.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando la porción de fenoxifenilo.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones son típicamente productos de degradación que se analizan para garantizar la estabilidad y la eficacia del compuesto .

Aplicaciones Científicas De Investigación

Zanubrutinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de BTK y sus efectos en las vías de señalización del receptor de células B.

Biología: this compound se utiliza en la investigación para comprender el papel de BTK en varios procesos celulares, incluida la respuesta inmune y la proliferación celular.

Comparación Con Compuestos Similares

Zanubrutinib se compara a menudo con otros inhibidores de BTK, como ibrutinib y acalabrutinib. Si bien los tres compuestos se dirigen a BTK, this compound ha mostrado una mayor selectividad y potencia, lo que da como resultado menos efectos fuera del objetivo y perfiles de seguridad mejorados . Además, this compound proporciona una exposición continua por encima de su concentración inhibitoria, lo que mejora su eficacia .

Compuestos similares

Ibrutinib: El inhibidor de BTK de primera generación con efectos fuera del objetivo más amplios.

Acalabrutinib: Otro inhibidor de BTK de segunda generación con un perfil de seguridad y eficacia diferente en comparación con this compound.

En conclusión, this compound representa un avance significativo en el tratamiento de las malignidades de células B, ofreciendo una eficacia y seguridad mejoradas con respecto a los inhibidores de BTK anteriores. Su mecanismo de acción dirigido y su amplia gama de aplicaciones científicas lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Propiedades

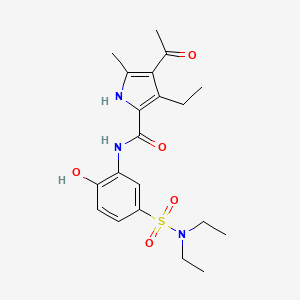

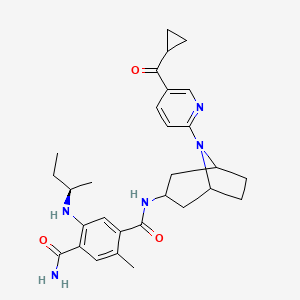

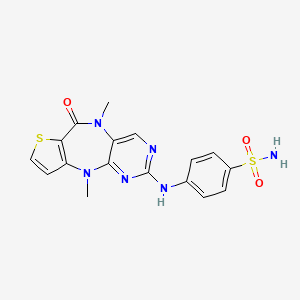

IUPAC Name |

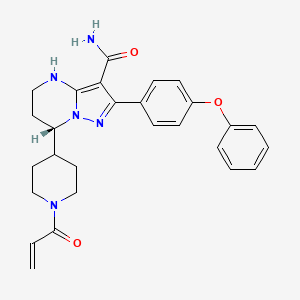

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026208 | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1691249-45-2 | |

| Record name | (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.